

# Application Notes and Protocols: Stability Testing of Desmethyl Chlorpheniramine Maleate Salt

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## Compound of Interest

Compound Name: *Desmethyl Chlorpheniramine Maleate Salt*

Cat. No.: *B1140655*

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## Introduction

Desmethyl Chlorpheniramine, an active metabolite of the first-generation antihistamine Chlorpheniramine, is crucial in pharmacological and toxicological assessments.[1][2] As Chlorphenamine Maleate Impurity C in the European Pharmacopoeia, its stability profile is of significant regulatory and scientific interest.[3][4] The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

This document provides a comprehensive protocol for conducting robust stability testing of **Desmethyl Chlorpheniramine Maleate Salt**. The objective is to identify potential degradation pathways, establish a re-test period, and define appropriate storage conditions, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6] The protocol is designed for researchers, scientists, and drug development professionals to ensure data integrity and regulatory compliance.

Chemical Information:

- Name: **Desmethyl Chlorpheniramine Maleate Salt**
- Synonyms: (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate[3]

- CAS Number: 22630-25-7[4]
- Molecular Formula:  $C_{15}H_{17}ClN_2 \cdot C_4H_4O_4$ [3]
- Molecular Weight: 376.83 g/mol [2][3]

## Foundational Requirement: The Stability-Indicating Analytical Method

Before commencing any formal stability study, a validated stability-indicating analytical method is paramount. This method must be capable of accurately quantifying the decrease in the active substance content and separating it from any degradation products, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this purpose.

### HPLC Method Development & Validation

The development of a stability-indicating HPLC method for an antihistamine and its related substances requires careful optimization of parameters like the column, mobile phase, and detector wavelength.[7][8]

#### 2.1.1 Suggested Chromatographic Conditions:

- Column: Reversed-phase C18, 4.6 mm x 150 mm, 5  $\mu$ m particle size.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and an organic solvent (e.g., acetonitrile).[8]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 261 nm or 264 nm.[9][10]
- Column Temperature: 25°C - 30°C.[7]
- Injection Volume: 10  $\mu$ L.

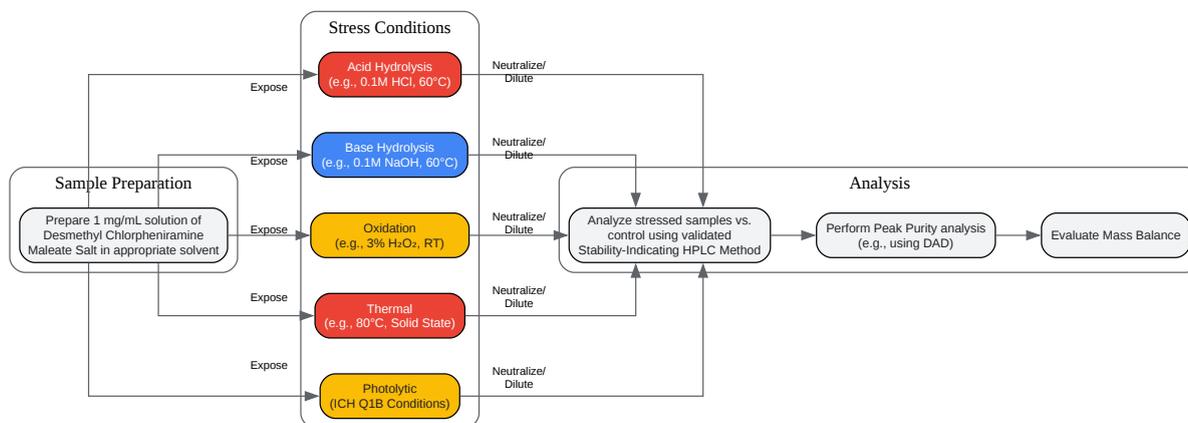
2.1.2 Method Validation Protocol: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12][13]

- **Specificity:** The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is primarily established through forced degradation studies.
- **Linearity:** Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration). The correlation coefficient ( $r^2$ ) should be  $>0.999$ . [7]
- **Accuracy:** Determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%. [14]
- **Precision:**
  - **Repeatability (Intra-day precision):** Analysis of multiple samples from the same homogenous batch under the same conditions.
  - **Intermediate Precision (Inter-day precision):** Analysis on different days, by different analysts, or with different equipment. The Relative Standard Deviation (RSD) should be less than 2%.
- **Limit of Detection (LOD) & Limit of Quantitation (LOQ):** The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. [15]
- **Robustness:** The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

## Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method. [16][17] The goal is to achieve a target degradation of 5-20% of the active substance. [16][18][19] If degradation exceeds 20%, the conditions should be made milder. [18][20]

## Experimental Workflow



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Caption: Workflow for Forced Degradation Studies.

## Detailed Stress Conditions

The following table outlines the starting conditions for stress testing. These should be optimized to achieve the target degradation.

Stress Condition	Reagent / Condition	Duration	Remarks
Acid Hydrolysis	0.1 M HCl at 60°C	24 - 48 hours	Neutralize sample with equivalent base before injection.
Base Hydrolysis	0.1 M NaOH at 60°C	24 - 48 hours	Neutralize sample with equivalent acid before injection.[21]
Oxidation	3% H <sub>2</sub> O <sub>2</sub> at Room Temp	24 hours	Protect from light.
Thermal (Dry Heat)	80°C in oven	48 hours	Performed on solid-state drug substance.
Photostability	ICH Q1B Option 2	Per ICH Q1B	Expose to ≥1.2 million lux hours (visible) and ≥200 watt-hours/m <sup>2</sup> (UVA).[18][22][23] A dark control sample must be included.

## Formal Stability Study Protocol

The formal stability study provides the data to establish a re-test period and storage conditions. It must be conducted on at least three primary batches of the drug substance, packaged in a container closure system that simulates the proposed packaging.

## Storage Conditions & Testing Schedule

The conditions are based on ICH Q1A(R2) guidelines for global submissions.[5][6][24]

Study Type	Storage Condition (°C / % RH)	Minimum Duration	Testing Frequency (Months)
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 Months	0, 3, 6, 9, 12, 18, 24, 36
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 Months	0, 3, 6
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 Months	0, 3, 6

Note: Intermediate testing is only required if a significant change occurs during the accelerated study.<sup>[5]</sup>

## Test Parameters and Acceptance Criteria

At each time point, samples should be evaluated for the following attributes:

- Appearance: Visual inspection for any changes in physical state or color.
- Assay: Quantification of the active substance using the validated HPLC method.
- Degradation Products: Identification and quantification of any degradation products.
- Water Content: (If applicable) Determined by Karl Fischer titration.

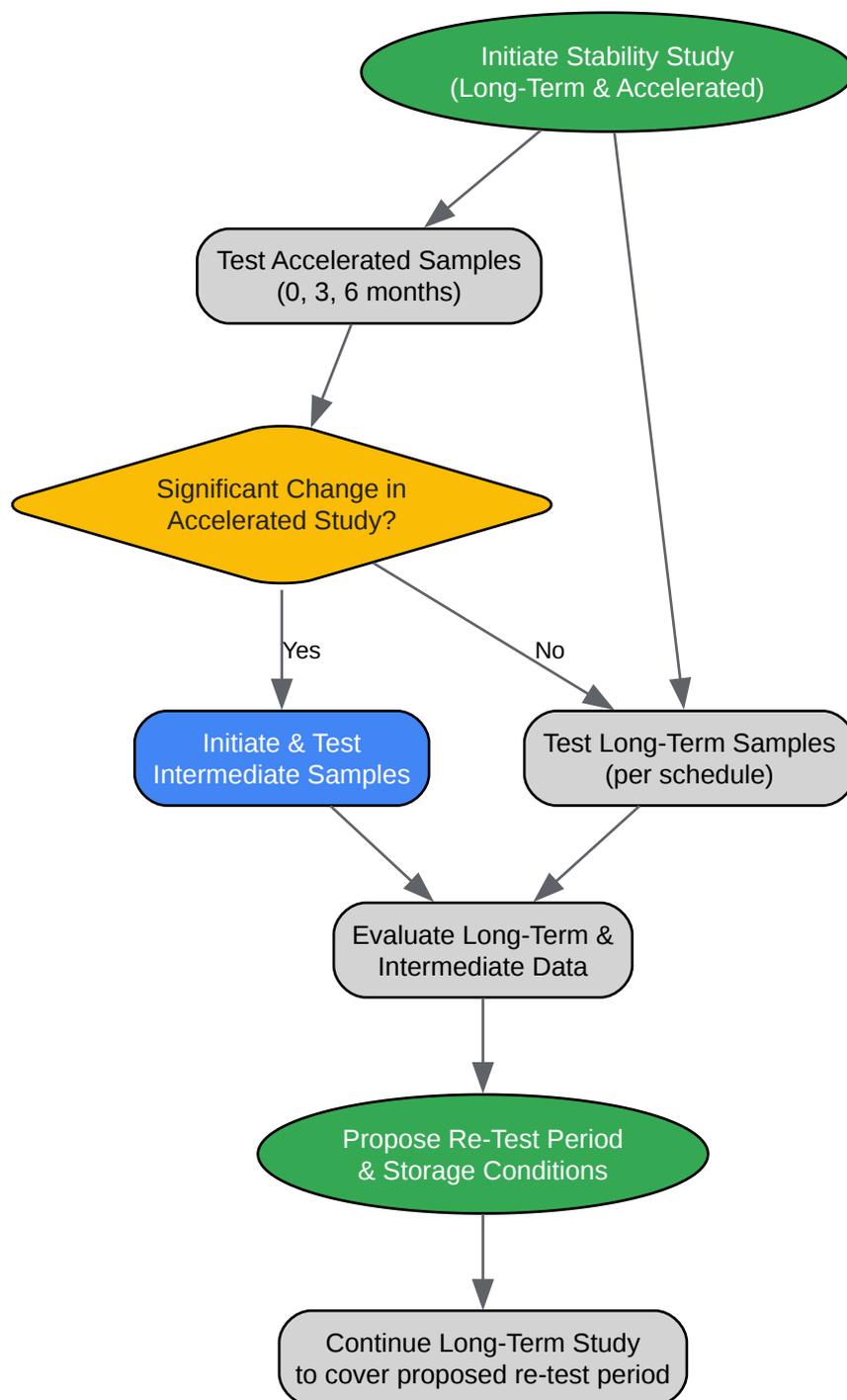
Acceptance criteria should be established based on initial batch data, forced degradation results, and relevant regulatory guidelines.

## Data Evaluation and Reporting

The results of the stability study are used to establish a re-test period. This involves analyzing the data for trends and variability. If the long-term data shows minimal change and meets specifications, a re-test period can be proposed. Data from accelerated studies can be used to support this and to evaluate the impact of short-term excursions outside the labeled storage conditions.

The final stability report should include:

- A summary of the batches tested.
- The complete stability protocol.
- Validation data for the stability-indicating analytical method.
- Tabulated results for all test parameters at each time point and condition.
- An analysis of the data, including any trends or significant changes.
- A proposed re-test period and storage statement.



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